2-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-5-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethoxy]-4H-pyran-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-5-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethoxy]-4H-pyran-4-one is a complex organic compound that features a triazole ring, a pyranone ring, and a tetrahydroquinoline moiety
Mechanism of Action
Target of Action
The compound contains a 1,2,4-triazole moiety, which is a type of azole. Azoles are a class of compounds that are known to inhibit the cytochrome P450-dependent 14α-demethylation of lanosterol . This is a crucial step in the biosynthesis of ergosterol, which is an essential component of fungal cell membranes. Therefore, azoles are commonly used as antifungal agents .
Mode of Action
The interaction of azoles with their target involves the formation of a coordination complex with the heme iron of the cytochrome P450 enzyme . This prevents the enzyme from carrying out its normal function, leading to a disruption in ergosterol synthesis and ultimately causing damage to the fungal cell membrane .
Biochemical Pathways
The primary pathway affected by azoles is the ergosterol biosynthesis pathway. By inhibiting the cytochrome P450-dependent 14α-demethylation of lanosterol, azoles cause a depletion of ergosterol and an accumulation of 14α-methyl sterols. This alters the normal balance of sterols in the fungal cell membrane, affecting its fluidity and permeability, and leading to impaired growth and replication of the fungus .
Result of Action
The ultimate effect of azoles on fungal cells is growth inhibition and cell death. By disrupting the normal function of the cell membrane, azoles impair various cellular processes, including nutrient uptake, ion transport, and cell wall synthesis .
Preparation Methods
The synthesis of 2-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-5-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethoxy]-4H-pyran-4-one involves multiple steps. One common synthetic route starts with the preparation of the triazole ring, followed by the introduction of the sulfanyl group. The pyranone ring is then synthesized and coupled with the triazole derivative. The final step involves the attachment of the tetrahydroquinoline moiety under specific reaction conditions .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions to yield different derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines
Scientific Research Applications
2-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-5-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethoxy]-4H-pyran-4-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an antimicrobial agent due to its ability to inhibit bacterial growth.
Medicine: Research is ongoing to explore its potential as an anticancer agent, given its ability to induce apoptosis in cancer cells.
Industry: It is used in the development of new materials with specific properties, such as corrosion resistance
Comparison with Similar Compounds
Similar compounds include other triazole derivatives and pyranone-containing molecules. Compared to these, 2-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-5-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethoxy]-4H-pyran-4-one is unique due to its combination of a triazole ring, a pyranone ring, and a tetrahydroquinoline moiety, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethoxy]-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]pyran-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O4S/c1-23-13-21-22-20(23)29-12-15-9-17(25)18(10-27-15)28-11-19(26)24-8-4-6-14-5-2-3-7-16(14)24/h2-3,5,7,9-10,13H,4,6,8,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMIBKXBLHRULTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1SCC2=CC(=O)C(=CO2)OCC(=O)N3CCCC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.